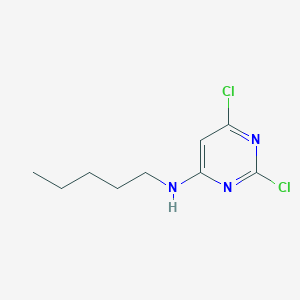
2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are integral to many biologically active molecules, including nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-one typically involves multiple steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 2-chloro-5-fluoropyrimidine. This can be achieved by reacting 2-chloropyrimidine with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
-
Benzyloxy Substitution: : The next step involves the substitution of the chlorine atom with a benzyloxy group. This can be done by reacting 2-chloro-5-fluoropyrimidine with benzyl alcohol in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent mixture of acetonitrile (CH₃CN) and dimethylformamide (DMF) at elevated temperatures .
-
Methylation: : The final step is the introduction of the methyl group at the 3-position. This can be achieved through a methylation reaction using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reactions, and solvent recycling systems can be implemented to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
-
Nucleophilic Substitution: : The fluorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols under mild conditions.
-
Oxidation and Reduction: : The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate (KMnO₄). Conversely, reduction reactions can convert the benzyloxy group to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Substitution Reactions: : The methyl group at the 3-position can be substituted by electrophiles in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Nucleophilic Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl derivatives.
Nucleophilic Substitution: Amino or thiol-substituted pyrimidines.
Scientific Research Applications
2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-one has several applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are useful in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound can be used in the study of enzyme inhibition, particularly enzymes involved in nucleic acid metabolism.
-
Industry: : The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the fluorine atom can increase its metabolic stability. The methyl group at the 3-position can influence the compound’s lipophilicity and, consequently, its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-5-chloro-3-methylpyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of fluorine.
2-(Benzyloxy)-5-fluoro-3-ethylpyrimidin-4(3H)-one: Similar structure but with an ethyl group instead of a methyl group.
2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
2-(Benzyloxy)-5-fluoro-3-methylpyrimidin-4(3H)-one is unique due to the combination of its benzyloxy, fluorine, and methyl groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, making it a valuable compound for drug development.
Properties
CAS No. |
192625-82-4 |
|---|---|
Molecular Formula |
C12H11FN2O2 |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
5-fluoro-3-methyl-2-phenylmethoxypyrimidin-4-one |
InChI |
InChI=1S/C12H11FN2O2/c1-15-11(16)10(13)7-14-12(15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
GAFVFUFVZTWNGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN=C1OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine](/img/structure/B12910613.png)
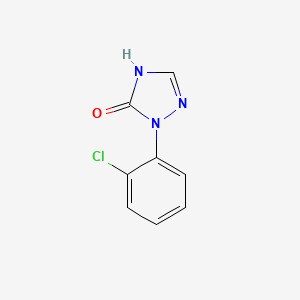
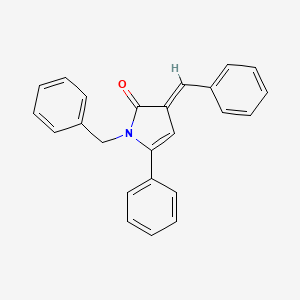
![9-(Dibutylamino)-6a,12a-dihydro-3'H-spiro[benzo[a]xanthene-12,1'-isobenzofuran]-3(4H)-one](/img/structure/B12910636.png)
![3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12910644.png)
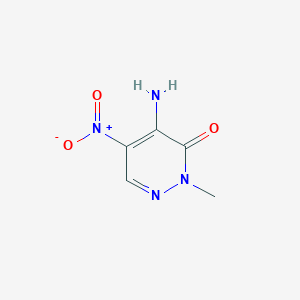
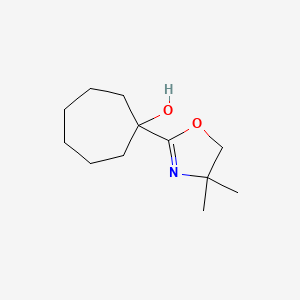
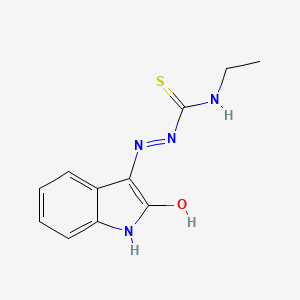
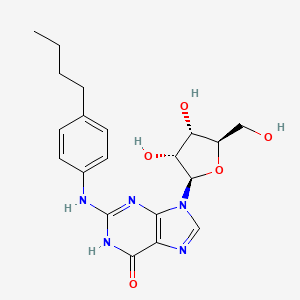
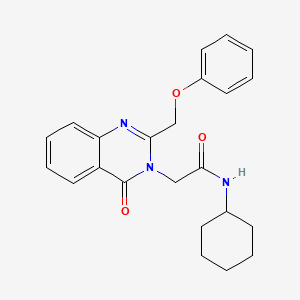
![2H-Benzofuro[2,3-B]pyrrole](/img/structure/B12910681.png)
![3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910688.png)

